9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene is an organic compound belonging to the anthracene family, characterized by its unique structure that integrates bromophenyl and naphthalene moieties into the anthracene framework. The compound has a molecular formula of C24H15Br and a molecular weight of 383.28 g/mol. Its structure is notable for the bromine atom located on the phenyl ring, which can influence its electronic properties and reactivity.
The synthesis of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene typically involves several steps:
9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene has significant applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to emit light efficiently makes it suitable for use as an emissive layer in OLED devices. Furthermore, due to its photophysical properties, it can be utilized in sensors and as a fluorescent marker in biological studies.
Interaction studies involving 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene typically focus on its behavior in electronic devices or its interactions with biological systems. For instance, studies may explore how this compound interacts with different solvents or how it behaves under varying electrical conditions in OLED applications. Additionally, its interaction with biomolecules could provide insights into its potential use as a fluorescent probe.
Several compounds share structural similarities with 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene. Here are some notable examples:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 9-Bromoanthracene | Anthracene with a bromine substituent at position 9 | Simpler structure; lacks naphthalene substitution |
| 10-(Naphthalen-1-yl)anthracene | Anthracene with naphthalene at position 10 | No bromine substituent; serves as a base structure |
| 9-(4-Bromophenyl)-10-(naphthalen-1-yl)anthracene | Similar to the target compound but with para-bromine | Different electronic properties due to para substitution |
| 9-Bromo-10-phenylanthracene | Anthracene with phenyl and bromine substituents | Lacks naphthalene; focuses on phenyl interactions |
The uniqueness of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene lies in its combination of both brominated and naphthalene substituents, which can enhance its electronic properties and make it particularly effective for specific applications in organic electronics and photonics.
The Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution, has historically been employed to introduce alkyl groups onto aromatic systems via carbocation intermediates generated by Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). However, applying this method to 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene faces inherent limitations due to the compound’s aryl substituents.
In classical Friedel-Crafts alkylation, primary alkyl halides form carbocation-Lewis acid complexes that exhibit reduced electrophilicity, while tertiary alkyl halides generate stable carbocations prone to undesired rearrangements. For instance, anthracene alkylation with tertiary butyl chloride catalyzed by AlCl₃ yields 2,6-di-tert-butyl anthracene at 70°C. Extending this to aryl groups is complicated by the inability of aryl halides to generate carbocations under standard conditions. Furthermore, the bulky naphthalen-1-yl and bromophenyl substituents introduce steric hindrance, destabilizing intermediate σ-complexes and reducing reaction efficiency.
Despite these challenges, modified Friedel-Crafts conditions using aryl diazonium salts or superacidic media have been explored for direct arylation. However, such methods often suffer from low yields and poor regiocontrol, rendering them impractical for synthesizing diarylanthracenes with precise substitution patterns.
Transition metal-catalyzed cross-coupling reactions have emerged as the gold standard for constructing 9,10-diarylanthracenes. The Suzuki-Miyaura and Stille couplings, in particular, enable regioselective introduction of aryl groups under mild conditions.
For 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene, a sequential coupling strategy is optimal:
Key advantages include:
| Coupling Step | Catalyst | Solvent System | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | THF/Toluene | 78–85 |
| Stille | Pd₂(dba)₃ | THF | 65–72 |
Introducing the 3-bromophenyl group necessitates precise bromination strategies. Two primary approaches are viable:
The choice between these methods depends on the stability of intermediates. Pre-functionalization avoids exposing the anthracene core to harsh bromination conditions, preserving its aromatic integrity.
Solvent selection critically influences reaction kinetics and product purity:
Reaction optimization studies reveal:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80–110°C | ↑ 15–20% |
| Catalyst Loading | 2–5 mol% | ↑ 10–12% |
| Solvent Polarity | Moderate (THF/Toluene) | ↑ 8–10% |
The molecular geometry of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene (C₃₀H₁₉Br, molecular weight 459.38) exhibits characteristic features of substituted anthracene derivatives as determined through crystallographic analysis [1] [2]. The compound crystallizes in a monoclinic crystal system, following the typical packing arrangement observed in related anthracene derivatives [3] [4].
The anthracene core maintains its characteristic planar configuration with minimal deviation from planarity, consistent with aromatic hydrocarbon structures [5] [4]. Bond length analysis reveals that the carbon-carbon bonds within the anthracene framework fall within the expected range of 1.35-1.43 Å, typical for aromatic systems [6] [7]. The central anthracene ring system exhibits bond lengths averaging approximately 1.40 Å, characteristic of delocalized π-electron systems [8].
| Parameter | Value | Reference Structure |
|---|---|---|
| Molecular Formula | C₃₀H₁₉Br | [1] [2] |
| Molecular Weight | 459.38 g/mol | [1] [2] |
| Crystal System | Monoclinic | [3] [9] |
| Space Group | P2₁/a (typical) | [9] [10] |
| Average C-C Bond Length | 1.39-1.42 Å | [6] [7] |
| Anthracene Planarity | <5° deviation | [5] [11] |
The 3-bromophenyl substituent at the 9-position introduces steric interactions that influence the overall molecular conformation [12] [13]. The dihedral angle between the bromophenyl ring and the anthracene plane typically ranges from 45-65°, allowing for optimal π-π stacking while minimizing steric hindrance [14] [12]. The naphthalen-1-yl group at the 10-position adopts a twisted conformation relative to the anthracene core, with dihedral angles commonly observed between 50-80° [14] [12].
Intermolecular interactions within the crystal lattice are dominated by weak van der Waals forces and π-π stacking interactions between anthracene units [3] [15]. The brominated aromatic ring contributes to halogen bonding interactions, which can influence crystal packing and stability [12] [15]. The crystal structure exhibits herringbone-type packing arrangements typical of extended aromatic hydrocarbons, with molecular layers separated by approximately 3.4-3.6 Å [3] [16].
Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and substituent effects in 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene [17] [18] [19]. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic chemical shift patterns that reflect the electronic influence of both the bromophenyl and naphthyl substituents on the anthracene core [18] [19].
The anthracene protons appear in the aromatic region between 7.0-8.7 parts per million, with distinct splitting patterns attributable to the substitution pattern [18] [19]. The 3-bromophenyl substituent induces significant deshielding effects on adjacent anthracene protons, resulting in downfield chemical shifts compared to unsubstituted anthracene [20] [21]. Protons ortho to the bromine substituent typically appear at 7.4-7.6 parts per million, while meta and para protons resonate at 7.2-7.4 parts per million [18] [19].
| Proton Position | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |
|---|---|---|---|
| Anthracene H-1,8 | 8.6-8.7 | Doublet | J = 8.8-9.0 Hz |
| Anthracene H-2,7 | 7.6-7.7 | Triplet | J = 7.2-7.6 Hz |
| Anthracene H-3,6 | 7.4-7.5 | Triplet | J = 7.2-7.6 Hz |
| Anthracene H-4,5 | 7.2-7.3 | Doublet | J = 7.6-8.0 Hz |
| Naphthyl H-2' | 8.0-8.1 | Doublet | J = 8.0-8.3 Hz |
| Bromophenyl H-2" | 7.4-7.6 | Various | Complex splitting |
The naphthalen-1-yl substituent contributes additional complexity to the spectrum, with naphthyl protons appearing as distinct multiplets in the 7.0-8.1 parts per million region [18] [19]. The H-2' proton of the naphthyl group typically appears as a doublet at approximately 8.0 parts per million, while other naphthyl protons form complex multiplets due to extensive coupling networks [18] [19].
¹³C Nuclear Magnetic Resonance spectroscopy reveals carbon chemical shifts that reflect the electron-withdrawing nature of the bromine substituent and the electron-donating properties of the extended aromatic systems [19] [21]. The anthracene carbons exhibit chemical shifts ranging from 122-140 parts per million, consistent with aromatic carbon environments [19]. The carbon bearing the bromine substituent appears at approximately 122 parts per million, reflecting the electronegativity of bromine [20] [21].
Substituent effects are particularly pronounced in the ¹³C spectrum, where the bromophenyl group causes significant perturbations in the chemical shifts of nearby carbons [19] [21]. The quaternary carbons at positions 9 and 10 of the anthracene core appear at 137-140 parts per million, downfield shifted due to the electron-withdrawing effects of the substituents [19] [21].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels have been calculated to predict optical and electronic properties [23] [24] [25]. The highest occupied molecular orbital typically resides on the anthracene core with significant contributions from the naphthyl substituent, while the lowest unoccupied molecular orbital shows delocalization across the entire π-conjugated system [23] [25]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap ranges from 2.5-3.0 electron volts, consistent with blue-light absorption and emission characteristics [23] [24].
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -5.5 to -6.0 eV | B3LYP/6-31G(d,p) | [23] [24] |
| LUMO Energy | -2.0 to -2.5 eV | B3LYP/6-31G(d,p) | [23] [24] |
| HOMO-LUMO Gap | 2.5-3.0 eV | B3LYP/6-31G(d,p) | [23] [24] |
| Dipole Moment | 1.5-2.5 Debye | B3LYP/6-31G(d,p) | [26] [27] |
| Ionization Potential | 6.0-6.5 eV | B3LYP/6-31G(d,p) | [23] [25] |
| Electron Affinity | 1.8-2.3 eV | B3LYP/6-31G(d,p) | [23] [25] |
Substituent effects on the electronic structure are pronounced, with the electron-withdrawing bromine atom lowering both highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to unsubstituted anthracene [25] [27]. The naphthyl group provides additional π-conjugation, leading to stabilization of the molecular orbitals and reduction of the energy gap [25] [26]. Time-dependent density functional theory calculations predict absorption maxima in the 350-400 nanometer range, consistent with experimental observations of blue fluorescence [24] [26].
The molecular electrostatic potential maps reveal regions of electron density concentration and depletion throughout the molecule [26] [27]. The anthracene core exhibits high electron density, while the brominated phenyl ring shows electron deficiency, particularly near the bromine substituent [25] [27]. These calculations provide crucial insights for understanding intermolecular interactions and crystal packing arrangements [25] [27].
Vibrational frequency calculations confirm the stability of the optimized molecular geometry, with all calculated frequencies being real and positive [23] [3]. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational methodology [23] [6]. Molecular orbital compositions reveal significant delocalization across the aromatic framework, supporting the observed photophysical properties [23] [26].
Thermogravimetric analysis provides essential information regarding the thermal stability and decomposition behavior of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene [28] [29] [30]. The compound exhibits high thermal stability typical of aromatic hydrocarbon derivatives, with decomposition temperatures significantly above room temperature [28] [30].
Initial thermal stability studies reveal that the compound remains stable up to approximately 300-350°C under nitrogen atmosphere [28] [29]. The onset of decomposition, defined as 5% weight loss, typically occurs between 350-400°C, indicating excellent thermal stability for organic semiconductor applications [28] [31]. The high decomposition temperature is attributed to the extended aromatic conjugation and strong carbon-carbon bonds within the molecular framework [29] [30].
| Parameter | Temperature (°C) | Weight Loss (%) | Atmosphere |
|---|---|---|---|
| Initial Stability | 25-300 | <1% | Nitrogen |
| Onset Decomposition (Td5%) | 350-400 | 5% | Nitrogen |
| Major Decomposition | 400-500 | 50-80% | Nitrogen |
| Complete Decomposition | >500 | >95% | Nitrogen |
| Glass Transition | 95-130 | N/A | Nitrogen |
| Melting Point | 310-320 | N/A | Air |
The decomposition profile exhibits a multi-step process characteristic of complex organic molecules [28] [31]. The initial decomposition stage involves loss of substituent groups, particularly the bromophenyl moiety, which occurs at lower temperatures due to the weaker carbon-bromine bond [28] [32]. The naphthyl substituent shows greater thermal stability, requiring higher temperatures for removal [29] [31].
Differential scanning calorimetry measurements complement thermogravimetric analysis by revealing thermal transitions within the stable temperature range [28] [29]. The compound typically exhibits a glass transition temperature between 95-130°C, important for processing and device fabrication applications [28] [30]. No crystalline melting transitions are observed below the decomposition temperature, indicating the compound exists primarily in an amorphous state at elevated temperatures [29] [30].
Under oxidative conditions (air atmosphere), the thermal stability decreases significantly, with decomposition beginning at approximately 250-300°C [31] [32]. This difference highlights the importance of inert atmosphere processing for applications requiring elevated temperatures [28] [31]. The formation of carbon oxides and hydrogen bromide during thermal decomposition has been confirmed through evolved gas analysis [32].
The high thermal stability of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene makes it suitable for applications in organic electronics where thermal processing is required [28] [29]. The stability profile compares favorably with other anthracene derivatives, positioning this compound as a promising candidate for high-temperature applications in organic semiconductor devices [29] [31].
The ultraviolet-visible absorption spectroscopy of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene reveals the fundamental electronic transitions characteristic of extended conjugated π-systems. The compound exhibits a complex absorption profile that reflects the interplay between the anthracene core, the brominated phenyl substituent, and the naphthalen-1-yl moiety [2].
The primary absorption features occur in the 380-450 nanometer region, with the longest wavelength absorption maximum typically observed around 450 nanometers . This bathochromic shift compared to unsubstituted anthracene (λmax ≈ 375 nanometers) [4] demonstrates the extended conjugation achieved through the incorporation of the naphthalene and bromophenyl substituents. The molar extinction coefficient for the longest wavelength transition reaches approximately 20,000 M⁻¹cm⁻¹, indicating a strong electronic transition .
The absorption spectrum displays characteristic vibronic structure typical of anthracene derivatives, with multiple bands corresponding to the 0-0, 0-1, and 0-2 vibronic transitions [5]. The electronic transitions are primarily π→π* in nature, arising from excitation within the extended aromatic framework [6]. The presence of the bromine atom introduces a heavy atom effect that can influence the relative intensities of different vibronic bands through spin-orbit coupling interactions [7].
Table 1: UV-Vis Absorption Parameters of Anthracene Derivatives
| Compound | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| Anthracene | 356-375 | 7200-9700 | Cyclohexane | [4] |
| 9,10-Diphenylanthracene | 396-400 | 35400 | Cyclohexane | [8] |
| 9-Bromo-10-(naphthalen-1-yl)anthracene | 450 | ~20000 | Various | |
| 9-Bromo-10-(naphthalen-2-yl)anthracene | 380-400 | ~15000 | Various | [2] |
| 9,10-Bis(phenylethynyl)anthracene | 451 | 35400 | Cyclohexane | [8] |
The molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) exhibits significant delocalization across the entire conjugated framework, with notable contribution from the anthracene core and partial participation from the naphthalene substituent [5]. The lowest unoccupied molecular orbital (LUMO) shows enhanced electron density on the anthracene system with some contribution from the electron-withdrawing effects of the brominated phenyl group [9].
The absorption properties demonstrate the effectiveness of 9,10-disubstitution in modulating the photophysical characteristics of anthracene derivatives while maintaining the inherent aromatic character [10]. The conjugated π-system extends throughout the molecular framework, facilitating efficient light absorption and subsequent photophysical processes.
The fluorescence emission spectra of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene exhibit significant solvatochromic behavior, demonstrating the sensitivity of the excited state to the surrounding environment [2]. This solvent-dependent emission arises from the formation of intramolecular charge transfer (ICT) states that are stabilized to varying degrees by polar solvents [11] [12].
In non-polar solvents such as hexane and cyclohexane, the emission spectrum displays structured vibronic bands characteristic of locally excited anthracene fluorescence, with emission maxima typically occurring around 400-420 nanometers [2]. As the solvent polarity increases, a pronounced bathochromic shift occurs, with emission maxima red-shifting by approximately 50-70 nanometers when transitioning from non-polar to highly polar solvents [2].
The solvatochromic response follows the general trend predicted by the Lippert-Mataga equation, indicating that the excited state possesses a significantly larger dipole moment than the ground state [11] [12]. The charge transfer character develops through partial electron transfer from the electron-rich naphthalene moiety to the electron-deficient anthracene-bromophenyl system [13].
Table 2: Fluorescence Emission and Quantum Yield Data
| Compound | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (ns) | Solvent/Conditions |
|---|---|---|---|---|
| Anthracene | 380-453 | 0.30-0.34 | ~18 | Various solvents |
| 9,10-Diphenylanthracene | 454-468 | 0.90-0.97 | ~20 | Cyclohexane |
| 9,10-Dimethylanthracene | ~430 | 0.70 | ~15 | Various solvents |
| 9-Bromo-10-(naphthalen-2-yl)anthracene | 450-500 | ~0.3-0.5 | 10-15 | Various solvents |
| 9,10-Bis(phenylethynyl)anthracene | ~450 | 1.0 | ~20 | Cyclohexane |
The quantum yield of fluorescence shows a systematic dependence on solvent polarity, with higher quantum yields typically observed in non-polar environments [13]. In polar solvents, the formation of twisted intramolecular charge transfer (TICT) states can lead to fluorescence quenching through enhanced non-radiative decay pathways [11]. The presence of the bromine substituent introduces additional complexity through potential heavy atom effects that can influence intersystem crossing rates [7].
The solvatochromic behavior demonstrates dual emission in certain solvent systems, where both locally excited and charge transfer states contribute to the overall emission profile [14]. This dual emission is particularly pronounced in moderately polar solvents where both states are energetically accessible and can contribute to the radiative decay processes [12].
Time-resolved photoluminescence measurements of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene reveal complex multi-exponential decay kinetics that reflect the presence of multiple excited state species and deactivation pathways [15] [16]. The fluorescence decay profiles typically require multi-exponential fitting functions to adequately describe the temporal evolution of the emission intensity [17].
The shortest decay component, with lifetimes in the range of 1-3 nanoseconds, is attributed to rapid non-radiative deactivation processes including vibrational relaxation and potential charge transfer state formation [18]. The intermediate lifetime component, typically 8-15 nanoseconds, corresponds to the primary fluorescence decay from the locally excited anthracene-based state [2] [17].
Table 3: Intersystem Crossing Rates and Triplet State Properties
| Compound | ISC Rate (s⁻¹) | Triplet Yield (ΦT) | Triplet Lifetime (μs) | Measurement Conditions |
|---|---|---|---|---|
| Anthracene | ~2×10⁷ | 0.70 | ~50 | Solution, RT |
| 9,10-Diphenylanthracene | ~10⁵ | 0.10 | ~100 | Solution, RT |
| 9-Substituted anthracenes | 10⁶-10⁸ | 0.1-0.7 | 10-200 | Various conditions |
| Anthracene carboxyimide derivatives | 10⁸-10⁹ | 0.99 | 122 | Solution, fs-TA |
| Cyanoanthracene radical anions | ~3×10¹¹ | ~1.0 | 0.003-0.005 | Solution, ps-TA |
The longest decay component, with lifetimes extending to 50-100 nanoseconds, is associated with excimer formation or aggregated species that can form at higher concentrations [17]. These long-lived components contribute to the overall emission profile and can be particularly prominent in solid-state measurements or concentrated solutions [19].
Temperature-dependent studies reveal that the relative amplitudes of the different decay components are thermally activated, suggesting that the various excited state species are in dynamic equilibrium [15]. The activation energies for these processes typically range from 0.1 to 0.5 electronvolts, consistent with small energy barriers between different conformational states or charge transfer configurations [16].
The intersystem crossing efficiency of 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene is significantly enhanced compared to unsubstituted anthracene due to the presence of the bromine heavy atom [7] [20]. The bromine substituent increases the spin-orbit coupling, facilitating the formally forbidden singlet-to-triplet transition through perturbation of the electronic wavefunctions [21].
Quantitative measurements using transient absorption spectroscopy reveal intersystem crossing rates in the range of 10⁶ to 10⁸ s⁻¹, representing a substantial increase over the unsubstituted anthracene system [7]. The triplet quantum yield (ΦT) is estimated to be between 0.3 and 0.6, depending on the specific measurement conditions and solvent environment [20] [22].
Table 4: Solvatochromic Effects in Anthracene Derivatives
| Compound | Solvent Range | Emission Shift (nm) | Quantum Yield Change | ICT Character |
|---|---|---|---|---|
| 2-Bromo-3-aminobenzo[de]anthracene-7-one | Non-polar to polar | >110 | Decreases with polarity | Strong D-π-A |
| Anthracene carboxyimide derivatives | Various polarity | 50-100 | Varies with polarity | Moderate |
| 9-(3-Bromophenyl)-10-(naphthalen-1-yl)anthracene | Hexane to DMSO | ~50 | Moderate decrease | Weak to moderate |
| Isocyanoaminoanthracene dyes | Various solvents | 30-80 | Polarity dependent | Strong |
The triplet state exhibits absorption maxima in the 400-500 nanometer region, distinct from the ground state absorption, allowing for direct monitoring of triplet state dynamics [7]. The triplet lifetime is typically in the range of 10-50 microseconds in solution, significantly shorter than the triplet lifetime of unsubstituted anthracene due to enhanced intersystem crossing back to the ground state [23].
The efficiency of intersystem crossing shows a marked dependence on the molecular conformation, with orthogonal arrangements between the anthracene core and the substituents promoting more efficient spin-orbit coupling [7]. This conformational dependence provides a mechanism for tuning the photophysical properties through structural modifications [23].